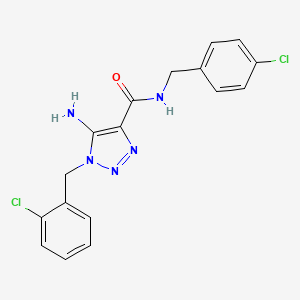

5-amino-1-(2-chlorobenzyl)-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Description

This compound belongs to the 1,2,3-triazole-4-carboxamide family, characterized by a triazole core substituted with an amino group at position 5 and two benzyl groups at positions 1 and 2. The 2-chlorobenzyl and 4-chlorobenzyl substituents contribute to its structural uniqueness, influencing electronic properties, lipophilicity, and steric interactions.

Properties

IUPAC Name |

5-amino-1-[(2-chlorophenyl)methyl]-N-[(4-chlorophenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2N5O/c18-13-7-5-11(6-8-13)9-21-17(25)15-16(20)24(23-22-15)10-12-3-1-2-4-14(12)19/h1-8H,9-10,20H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHCYUIDNNAULLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)Cl)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(2-chlorobenzyl)-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method starts with the preparation of the triazole ring through a Huisgen cycloaddition reaction between an azide and an alkyne. The resulting triazole intermediate is then functionalized with the appropriate benzyl groups and carboxamide moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(2-chlorobenzyl)-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced back to the amino group.

Substitution: The chlorobenzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group would yield nitro derivatives, while nucleophilic substitution of the chlorobenzyl groups could result in various substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that triazole derivatives possess notable antimicrobial properties. Studies have demonstrated that 5-amino-1-(2-chlorobenzyl)-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide exhibits activity against various bacterial strains. The mechanism of action is thought to involve inhibition of key enzymes or disruption of cellular processes in pathogens. For example, a study showed that similar triazole compounds effectively inhibited the growth of Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Triazole derivatives are known to interfere with cancer cell proliferation and induce apoptosis. In vitro studies have reported that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as a lead compound for developing novel anticancer agents .

Agricultural Applications

Fungicides

The triazole class of compounds is widely recognized for its fungicidal properties. This particular compound has shown efficacy in controlling fungal pathogens affecting crops. Field trials have indicated that formulations containing this compound can reduce the incidence of diseases such as powdery mildew and rust in various crops .

Herbicides

Emerging research suggests that this compound may also possess herbicidal activity. Its ability to inhibit specific biochemical pathways in plants could lead to effective weed management solutions in agricultural practices .

Material Science

Polymer Chemistry

In material science, this compound has been explored as a building block for synthesizing new polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for various industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of 5-amino-1-(2-chlorobenzyl)-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Insights

Halogen Substitutions: Chlorine at the 2-position (target compound) vs. 3- or 4-position (e.g., ) affects steric hindrance and electronic distribution. The 2-chloro group may enhance binding to hydrophobic pockets in bacterial LexA proteases .

Amide Substituents: Bulky groups like 2,4-dimethoxyphenyl () or thienopyrimidine () enhance anticancer activity by targeting specific kinases (e.g., c-Met). In contrast, the target compound’s 4-chlorobenzyl group balances lipophilicity and metabolic stability.

β-Turn Mimetic Properties :

- The parent scaffold’s β-turn mimicry () is critical for inhibiting LexA self-cleavage in bacteria. Chlorobenzyl groups in the target compound may stabilize this conformation, enhancing SOS response inhibition.

Anticancer Activity :

- Analogs with trifluoromethyl or heterocyclic extensions (e.g., ) show higher specificity for oncogenic targets, while the target compound’s simpler structure may offer broader applicability with fewer off-target effects.

Biological Activity

5-Amino-1-(2-chlorobenzyl)-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of 1,2,3-triazoles. This compound has gained attention due to its diverse biological activities, which include potential applications in treating various diseases. This article provides a detailed examination of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 359.79 g/mol. The compound features a triazole ring that enhances its chemical reactivity and biological activity due to the presence of amino and chlorobenzyl substituents.

Antiparasitic Activity

Research indicates that compounds within the 1,2,3-triazole family exhibit significant antiparasitic properties. A study demonstrated that derivatives of 5-amino-1,2,3-triazole-4-carboxamide showed promising results against Trypanosoma cruzi, the causative agent of Chagas disease. The most potent compound in this series exhibited submicromolar activity (pEC50 > 6) and effectively suppressed parasite burden in mouse models .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of triazole derivatives. A specific study highlighted that certain triazole compounds could inhibit neuroinflammation and oxidative stress markers in neuronal cell lines. These compounds demonstrated good blood-brain barrier permeability and were effective in reducing neurotoxicity induced by amyloid-beta (Aβ) aggregates .

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. For example, it has been noted for its ability to inhibit acetylcholinesterase (AChE), which is crucial for managing conditions like Alzheimer's disease. The inhibition mechanism involves binding to both the catalytic and peripheral sites of the enzyme, enhancing its therapeutic potential .

Table: Summary of Biological Activities

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Triazole Ring : This is achieved through a cycloaddition reaction involving azides and alkynes.

- Substitution Reactions : Chlorobenzyl groups are introduced via nucleophilic substitution.

- Carboxamide Formation : The carboxylic acid group is converted to a carboxamide through reaction with amines.

These synthetic strategies are crucial for optimizing the biological activity and pharmacokinetic properties of the compound.

Study on Antiparasitic Activity

In a phenotypic screening study conducted on VERO cells infected with T. cruzi, several derivatives were tested for their efficacy. One compound from the series showed significant reductions in parasite load and improved selectivity over human cell lines . This highlights the potential for developing targeted therapies for neglected tropical diseases.

Neuroprotective Study

A separate investigation into the neuroprotective effects involved treating neuronal cell lines with triazole derivatives under oxidative stress conditions. The results indicated that these compounds could significantly reduce reactive oxygen species (ROS) production and protect against cell death induced by neurotoxic agents .

Q & A

Q. How can derivatives be designed to enhance blood-brain barrier (BBB) penetration?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.